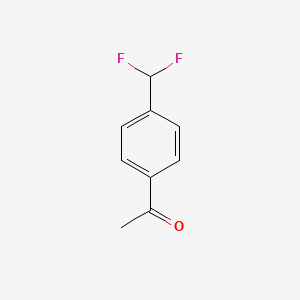

1-(4-(Difluoromethyl)phenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(difluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVXRIZSFVAIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665916 | |

| Record name | 1-[4-(Difluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179990-93-3 | |

| Record name | 1-[4-(Difluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Difluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols for the Purification of 1-(4-(Difluoromethyl)phenyl)ethanone

These application notes provide detailed protocols for the purification of 1-(4-(Difluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the reliability and reproducibility of biological assays. This guide outlines three common purification techniques: recrystallization, column chromatography, and vacuum distillation, offering researchers the flexibility to choose the most suitable method based on the scale of the purification and the nature of the impurities.

Introduction to 1-(4-(Difluoromethyl)phenyl)ethanone and the Imperative of Purification

1-(4-(Difluoromethyl)phenyl)ethanone, with the molecular formula C₉H₈F₂O, is an aromatic ketone of significant interest in medicinal chemistry and materials science.[1] The difluoromethyl group (CHF₂) is a bioisostere of hydroxyl and thiol groups, and its incorporation into molecules can modulate their pharmacokinetic and pharmacodynamic properties.[2] Consequently, ensuring the high purity of this building block is paramount to avoid the introduction of unwanted side products in subsequent synthetic steps and to obtain accurate biological data.

Common impurities in synthetically prepared 1-(4-(Difluoromethyl)phenyl)ethanone may include unreacted starting materials, reagents, and side-products from the manufacturing process. The choice of purification method will depend on the physical state of the crude product (solid or liquid) and the boiling points and polarities of the impurities relative to the desired compound.

Physicochemical Properties (Predicted and Reported):

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Likely a solid or high-boiling liquid | Inferred from similar structures |

| Boiling Point | Not explicitly reported; expected to be >200 °C at atmospheric pressure | Inferred from related compounds |

| Melting Point | Not explicitly reported | [1] |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in non-polar solvents (e.g., hexane) | Inferred from general principles of organic chemistry |

Purification Strategy Overview

The selection of an appropriate purification technique is a critical step. The following diagram illustrates a decision-making workflow for purifying 1-(4-(Difluoromethyl)phenyl)ethanone.

Caption: Step-by-step workflow for recrystallization.

Detailed Protocol:

-

Dissolution: Place the crude 1-(4-(Difluoromethyl)phenyl)ethanone in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Column Chromatography Protocol

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. [3][4][5]For 1-(4-(Difluoromethyl)phenyl)ethanone, which is a moderately polar ketone, normal-phase chromatography using silica gel or alumina as the stationary phase is a suitable approach.

Stationary and Mobile Phase Selection

-

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for compounds of moderate polarity.

-

Mobile Phase (Eluent): The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition is determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the desired compound.

TLC Analysis Protocol:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio and gradually increase the polarity).

-

Visualize the spots under UV light. The desired compound should be UV active due to the aromatic ring.

-

Adjust the eluent composition until the desired Rf is achieved.

Step-by-Step Column Chromatography Protocol

Caption: Step-by-step workflow for column chromatography.

Detailed Protocol:

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.

-

Sample Loading: Dissolve the crude 1-(4-(Difluoromethyl)phenyl)ethanone in a minimal amount of the eluent or a more polar solvent that will be adsorbed at the top of the column. Carefully apply the sample to the top of the silica gel.

-

Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

-

Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 10-20 mL). Monitor the separation by spotting each fraction on a TLC plate and visualizing under UV light.

-

Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 1-(4-(Difluoromethyl)phenyl)ethanone.

Vacuum Distillation Protocol

For liquid samples of 1-(4-(Difluoromethyl)phenyl)ethanone, vacuum distillation is a viable purification method, especially for separating it from non-volatile impurities or impurities with significantly different boiling points. Performing the distillation under reduced pressure lowers the boiling point of the compound, preventing potential decomposition at high temperatures.

Determining the Boiling Point under Vacuum

Step-by-Step Vacuum Distillation Protocol

Safety Note: Vacuum distillation should always be performed behind a safety shield due to the risk of implosion.

Detailed Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks and stars. Use appropriate grease for all joints to ensure a good seal.

-

Charging the Flask: Place the crude liquid 1-(4-(Difluoromethyl)phenyl)ethanone and a magnetic stir bar or boiling chips into the distillation flask.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating: Begin heating the distillation flask gently with a heating mantle.

-

Distillation and Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the purified product.

-

Discontinuation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Purity Analysis

After purification, it is essential to assess the purity of 1-(4-(Difluoromethyl)phenyl)ethanone. Common analytical techniques include:

-

Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the purity and confirms the identity of the compound by its mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C NMR): Provides detailed structural information and can be used to identify and quantify impurities.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity and quantifying impurities.

Conclusion

The purification of 1-(4-(Difluoromethyl)phenyl)ethanone is a critical step in its use as a synthetic intermediate. The choice of purification method—recrystallization, column chromatography, or vacuum distillation—should be guided by the physical state of the crude product and the nature of the impurities. The protocols provided in these application notes offer a solid foundation for researchers to obtain high-purity material, ensuring the success of their subsequent research endeavors.

References

- Google Patents. A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Accessed January 31, 2026.

-

National Center for Biotechnology Information. "1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone". PubChem. Accessed January 31, 2026. [Link]

-

Chemsrc. "1-(4-Methoxy-3-(Trifluoromethyl)phenyl)ethanone: A Premium Chemical Compound". Accessed January 31, 2026. [Link]

-

Chemsrc. "1-(4-(DIFLUOROMETHYL)PHENYL)ETHANONE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com". Accessed January 31, 2026. [Link]

-

National Center for Biotechnology Information. "1-(4-(Trifluoromethyl)phenyl)ethan-1-one". PubChem. Accessed January 31, 2026. [Link]

-

ACS Publications. "The Journal of Organic Chemistry Ahead of Print". Accessed January 31, 2026. [Link]

-

Beilstein Journals. "Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds". Accessed January 31, 2026. [Link]

-

National Center for Biotechnology Information. "1-(4-(Trifluoromethoxy)phenyl)ethan-1-one". PubChem. Accessed January 31, 2026. [Link]

-

National Center for Biotechnology Information. "1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone". PubChem. Accessed January 31, 2026. [Link]

-

Royal Society of Chemistry. "One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process". Organic & Biomolecular Chemistry. Accessed January 31, 2026. [Link]

-

Winthrop University. "Column Chromatography". Accessed January 31, 2026. [Link]

-

MDPI. "Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor". Accessed January 31, 2026. [Link]

-

ScienceDirect. "Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations". Journal of Fluorine Chemistry. Accessed January 31, 2026. [Link]

-

University of Colorado Boulder. "Column Chromatography". Accessed January 31, 2026. [Link]

-

ResearchGate. "8. Column Chromatography". Accessed January 31, 2026. [Link]

-

YouTube. "Performing Column Chromatography". Accessed January 31, 2026. [Link]

-

FooDB. "Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477)". Accessed January 31, 2026. [Link]

Sources

- 1. 1-(4-(DIFLUOROMETHYL)PHENYL)ETHANONE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. bohr.winthrop.edu [bohr.winthrop.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

The Strategic deployment of 1-(4-(Difluoromethyl)phenyl)ethanone in Organic Synthesis: A Guide to Application and Protocol

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) group has garnered significant attention for its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities.[1] The introduction of a CHF₂ moiety can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] As a lipophilic hydrogen bond donor, the difluoromethyl group offers a nuanced tool for modulating the physicochemical properties of a lead compound, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

1-(4-(Difluoromethyl)phenyl)ethanone emerges as a pivotal building block in this context, providing a readily accessible scaffold for the introduction of the 4-(difluoromethyl)phenyl motif into a wide array of complex organic molecules. Its ketone functionality serves as a versatile handle for a multitude of classic and contemporary organic transformations, making it an invaluable starting material for researchers, scientists, and drug development professionals. This application note provides an in-depth technical guide to the utilization of 1-(4-(difluoromethyl)phenyl)ethanone, complete with detailed protocols and mechanistic insights to empower its effective application in the synthesis of novel chemical entities.

Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of 1-(4-(difluoromethyl)phenyl)ethanone is dominated by the chemistry of its ketone functional group and the acidic α-protons of the methyl group. This dual reactivity allows for its participation in a variety of carbon-carbon bond-forming reactions, leading to the construction of diverse molecular architectures.

Claisen-Schmidt Condensation: A Reliable Route to Chalcones

One of the most fundamental and widely employed applications of 1-(4-(difluoromethyl)phenyl)ethanone is its use as the ketone component in the Claisen-Schmidt condensation.[2][3] This base-catalyzed reaction with an aromatic aldehyde, which lacks α-hydrogens, provides a straightforward and efficient route to chalcones, which are α,β-unsaturated ketones.[4] These chalcone derivatives are not only important intermediates for the synthesis of various heterocyclic compounds but also exhibit a broad spectrum of biological activities themselves.

The general mechanism of the Claisen-Schmidt condensation under basic conditions proceeds via an E1cB (Elimination Unimolecular conjugate Base) pathway.[3] The base abstracts an α-proton from the acetophenone derivative to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a tetrahedral intermediate. Subsequent protonation yields a β-hydroxy ketone (aldol adduct), which readily undergoes base-catalyzed dehydration to afford the thermodynamically stable conjugated enone (chalcone).

Caption: Mechanism of the Claisen-Schmidt Condensation.

Synthesis of Heterocycles: Building Complexity from Chalcones

The chalcones derived from 1-(4-(difluoromethyl)phenyl)ethanone are versatile precursors for the synthesis of a wide range of heterocyclic compounds of medicinal interest. For instance, reaction with hydrazine hydrate can lead to the formation of pyrazole derivatives, while reaction with guanidine can yield aminopyrimidines. These heterocyclic scaffolds are prevalent in numerous approved drugs and clinical candidates.

Knoevenagel Condensation: Accessing Electron-Deficient Alkenes

The Knoevenagel condensation provides another powerful tool for the derivatization of 1-(4-(difluoromethyl)phenyl)ethanone. This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[5] The resulting electron-deficient alkenes are valuable intermediates in organic synthesis, participating in various cycloaddition and conjugate addition reactions.

The mechanism of the Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base to generate a highly stabilized carbanion. This carbanion then adds to the carbonyl group of the ketone, followed by dehydration to yield the final product.

Caption: Experimental workflow for a Knoevenagel condensation.

Experimental Protocols

The following protocols are provided as a guide for the application of 1-(4-(difluoromethyl)phenyl)ethanone in common synthetic transformations. Researchers should adapt these protocols as necessary based on the specific substrate and desired outcome.

Protocol 1: Synthesis of (E)-1-(4-(difluoromethyl)phenyl)-3-phenylprop-2-en-1-one (A Chalcone Derivative)

This protocol details the Claisen-Schmidt condensation of 1-(4-(difluoromethyl)phenyl)ethanone with benzaldehyde.

Materials:

-

1-(4-(difluoromethyl)phenyl)ethanone (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethanol

-

10% Sodium hydroxide (NaOH) solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add 1-(4-(difluoromethyl)phenyl)ethanone (1.0 eq) and benzaldehyde (1.0 eq).

-

Add ethanol to dissolve the reactants, typically using a concentration of 0.5-1.0 M.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add a 10% aqueous solution of sodium hydroxide (e.g., 2-3 eq) to the reaction mixture.

-

Continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any residual base.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Data Summary Table:

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1-(4-(difluoromethyl)phenyl)ethanone | Benzaldehyde | NaOH | Ethanol | 2-4 | High | Adapted from[3] |

| 1-(4-(difluoromethyl)phenyl)ethanone | 4-Chlorobenzaldehyde | KOH | Ethanol | 3 | High | Hypothetical |

| 1-(4-(difluoromethyl)phenyl)ethanone | 4-Methoxybenzaldehyde | NaOH | Methanol | 2.5 | High | Hypothetical |

Conclusion and Future Outlook

1-(4-(difluoromethyl)phenyl)ethanone stands as a versatile and valuable building block for the synthesis of a diverse range of organic molecules, particularly those with potential applications in medicinal chemistry. Its ability to undergo robust and high-yielding reactions such as the Claisen-Schmidt and Knoevenagel condensations provides a reliable entry point to complex molecular scaffolds. The resulting products, including chalcones and electron-deficient alkenes, serve as key intermediates for the construction of various heterocyclic systems. As the demand for novel fluorinated drug candidates continues to grow, the strategic application of 1-(4-(difluoromethyl)phenyl)ethanone is poised to play an increasingly important role in the advancement of drug discovery and development. Future research will likely focus on expanding the repertoire of reactions in which this building block can be employed, as well as exploring the biological activities of the novel compounds derived from it.

References

- Vertex AI Search. (2026).

- PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab.

- ChemRxiv. (2024).

- Wikipedia. (n.d.).

- RSC Publishing. (2020).

- MDPI. (2024). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.

- ResearchGate. (2025).

- PubMed Central. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.

- ResearchGate. (2018).

- ResearchGate. (2022). Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors.

- ResearchGate. (n.d.). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles.

- PubMed Central. (n.d.).

- PubMed Central. (n.d.).

- IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles.

- Sigma-Aldrich. (n.d.).

- RSC Publishing. (n.d.).

Sources

Application Note: Nucleophilic Addition to 1-(4-(Difluoromethyl)phenyl)ethanone with Grignard Reagents

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The incorporation of the difluoromethyl (

This Application Note details the reaction of 1-(4-(difluoromethyl)phenyl)ethanone (CAS: 179990-93-3) with Grignard reagents (

Key Reaction Scheme

The transformation involves the nucleophilic attack of the carbanion equivalent (

Figure 1: General reaction pathway for the synthesis of tertiary alcohols from 4-(difluoromethyl)acetophenone.

Critical Mechanistic Considerations

The Difluoromethyl Effect

The

-

Benefit: Faster nucleophilic attack compared to non-fluorinated acetophenones.

-

Risk: The

proton has increased acidity (

Competing Enolization

The primary side reaction is the deprotonation of the

-

Solution: Perform the addition at low temperature (

or -

Advanced Optimization: For sterically hindered Grignard reagents (e.g., tert-butylmagnesium chloride), the use of Cerium(III) chloride (

) is recommended to enhance nucleophilicity and suppress basicity (Organocerium chemistry).

Experimental Protocol

Materials & Equipment[10]

-

Substrate: 1-(4-(Difluoromethyl)phenyl)ethanone (Anhydrous, purity

). -

Reagent: Grignard reagent (

to -

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

).[3] -

Glassware: Flame-dried Schlenk flask or 3-neck round bottom flask, addition funnel,

or

Standard Procedure (Method A)

Suitable for primary and secondary alkyl/aryl Grignard reagents.

-

Setup: Equip a flame-dried 100 mL 3-neck flask with a magnetic stir bar, rubber septum, temperature probe, and nitrogen inlet. Maintain an inert atmosphere.

-

Substrate Solution: Dissolve 1.0 eq of 1-(4-(difluoromethyl)phenyl)ethanone in anhydrous THF (

concentration). -

Cooling: Cool the solution to

(ice/water bath). For hindered reagents, cool to -

Addition: Add 1.2 to 1.5 eq of the Grignard reagent dropwise via syringe or addition funnel over 15–20 minutes.

-

Note: The solution may turn yellow or slightly cloudy. Exotherm must be controlled to keep internal temp

.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor conversion by TLC or LC-MS. -

Quench: Cool back to

. Slowly add saturated aqueous ammonium chloride ( -

Workup: Extract the aqueous layer with Ethyl Acetate (

). Combine organics, wash with brine, dry over

Organocerium Variant (Method B - High Fidelity)

Recommended for sterically hindered Grignards or if Method A yields <60%.

-

Preparation of

: Place anhydrous -

Slurry Formation: Suspend the dried

in anhydrous THF and stir at RT for 2 hours (or sonicate) to form a fine white suspension. -

Transmetallation: Cool the slurry to

. Add the Grignard reagent (1.5 eq) dropwise. Stir for 1 hour at -

Addition: Add the ketone (1.0 eq in THF) dropwise to the organocerium mixture at

. -

Workup: Proceed as in Method A.

Data Interpretation & Troubleshooting

Expected Analytical Data

-

TLC: The tertiary alcohol product will typically be more polar (lower

) than the starting ketone. -

1H NMR:

-

Disappearance of the acetyl methyl singlet (

). -

Appearance of a new methyl singlet (if

) shifted upfield ( -

Diagnostic Signal: The

triplet (

-

-

19F NMR:

-

Doublet of doublets or broad doublet around

to

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Recovered Starting Material | Enolization of ketone (Grignard acted as base). | Switch to Method B (Organocerium) or lower temp to |

| Low Yield / Complex Mixture | Moisture in solvent/reagent. | Titrate Grignard; re-dry THF over molecular sieves. |

| Defluorination Products | Reaction temp too high; Grignard too basic. | Strictly maintain |

| Waxy/Oily Product | Residual solvent or high lipophilicity. | The |

Workup & Purification Flowchart

Figure 2: Standard workup protocol for isolation of the target tertiary alcohol.

Safety & Handling

-

Grignard Reagents: Pyrophoric or highly flammable. Handle only under inert gas.

-

Exotherm: The addition of Grignard to the ketone is exothermic.[5] Uncontrolled addition can lead to solvent boiling and runaway reactions.

-

Fluorinated Intermediates: While

is stable, avoid contact with strong reducing agents (e.g.,

References

-

Grignard Reaction Mechanisms & Protocols

-

Difluoromethyl Group Properties

- Organocerium Chemistry (Method B)

- Substrate Data

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 3. adichemistry.com [adichemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aroonchande.com [aroonchande.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

Catalytic Applications of 1-(4-(Difluoromethyl)phenyl)ethanone Derivatives: A Technical Guide for Researchers

Introduction: The Strategic Importance of the Difluoromethyl Moiety in Catalysis and Drug Discovery

The incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the difluoromethyl (CF₂H) group holds a unique position. It can significantly modulate the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and bioavailability.[1] The CF₂H group can also act as a bioisostere for hydroxyl, thiol, or amine moieties, capable of forming hydrogen bonds with biological targets.[1] 1-(4-(Difluoromethyl)phenyl)ethanone is a key building block that features this valuable functional group, making its derivatives highly sought-after intermediates in the synthesis of novel therapeutics and agrochemicals.

This technical guide provides a comprehensive overview of the catalytic applications of 1-(4-(difluoromethyl)phenyl)ethanone and its derivatives. We will delve into detailed, field-proven protocols for key transformations, explain the underlying mechanistic principles, and present data to guide your experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

I. Asymmetric Reduction of the Carbonyl Group: Access to Chiral Alcohols

The catalytic asymmetric reduction of the prochiral ketone in 1-(4-(difluoromethyl)phenyl)ethanone is a critical transformation for the synthesis of enantiomerically pure chiral alcohols. These chiral alcohols are valuable intermediates for the synthesis of a wide range of biologically active molecules. Both transition-metal catalysis and biocatalysis offer effective routes to these valuable products.

A. Transition-Metal Catalyzed Asymmetric Hydrogenation

Scientific Principle: Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful methods for the enantioselective reduction of ketones.[2] These reactions typically employ a chiral catalyst, often a transition metal complex with a chiral ligand, to facilitate the stereoselective addition of hydrogen to the carbonyl group. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and yield.

Workflow for Asymmetric Transfer Hydrogenation:

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocol: Asymmetric Transfer Hydrogenation using a Ru(II) Catalyst

This protocol is a general guideline based on established methods for the asymmetric transfer hydrogenation of aromatic ketones.[2] Optimization of reaction parameters may be necessary for this specific substrate.

Materials:

-

1-(4-(Difluoromethyl)phenyl)ethanone

-

Chiral Ru(II) catalyst (e.g., (R,R)-Ts-DENEB™)

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Standard glassware for inert atmosphere reactions

-

Stirring plate and heating mantle

-

TLC plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral Ru(II) catalyst (1-2 mol%) in the anhydrous solvent.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 1-(4-(difluoromethyl)phenyl)ethanone (1 equivalent) in the anhydrous solvent.

-

Addition of Reagents: To the substrate solution, add the formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 2-5 equivalents) as the hydrogen source.

-

Initiation of Reaction: Transfer the catalyst solution to the substrate solution via cannula.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 40°C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Outcome: This procedure is expected to yield the chiral 1-(4-(difluoromethyl)phenyl)ethanol with high conversion and enantioselectivity.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Chiral Ru(II) Complex | Aromatic Ketones | Chiral Alcohols | High | High | [2] |

| Frustrated Lewis Pairs | Aromatic Ketones | Chiral Alcohols | High | up to 95 | [3] |

| Alcohol Dehydrogenase | Aromatic Ketones | Chiral Alcohols | High | >99 | [4] |

B. Biocatalytic Asymmetric Reduction

Scientific Principle: Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[4] In the reductive direction, they can be used for the highly enantioselective synthesis of chiral alcohols from prochiral ketones. This biocatalytic approach offers several advantages, including mild reaction conditions, high stereoselectivity, and environmental compatibility.

Conceptual Workflow for Biocatalytic Reduction:

Caption: Biocatalytic Reduction Workflow.

Protocol Outline: ADH-Catalyzed Reduction

This protocol is a general representation based on established procedures for the biocatalytic reduction of ketones.[4]

Materials:

-

1-(4-(Difluoromethyl)phenyl)ethanone

-

Alcohol dehydrogenase (ADH) from a suitable source (e.g., Ralstonia sp.)

-

Cofactor (NADH or NADPH)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., isopropanol or DMSO, if needed for substrate solubility)

-

Standard laboratory equipment for biochemical reactions

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffered solution containing the cofactor and the cofactor regeneration system.

-

Enzyme Addition: Add the alcohol dehydrogenase to the reaction mixture.

-

Substrate Addition: Add 1-(4-(difluoromethyl)phenyl)ethanone to the reaction mixture. If the substrate has limited aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic co-solvent.

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC or GC analysis of aliquots taken at different time points.

-

Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

-

Purification and Analysis: Dry and concentrate the organic extract. Purify the product if necessary and determine the enantiomeric excess by chiral HPLC or GC.

II. Catalytic Aldol Reaction: Formation of C-C Bonds

The methyl group of 1-(4-(difluoromethyl)phenyl)ethanone can be deprotonated to form an enolate, which can then participate in catalytic aldol reactions with aldehydes to form β-hydroxy ketones. The direct catalytic asymmetric aldol reaction is a powerful tool for the construction of chiral molecules.[1]

Scientific Principle: The direct catalytic asymmetric aldol reaction involves the in-situ generation of a chiral enolate from the ketone, which then reacts with an aldehyde in a stereoselective manner.[1] This can be achieved using chiral organocatalysts, such as proline and its derivatives, or metal-based catalysts with chiral ligands.

General Mechanism of an Organocatalyzed Aldol Reaction:

Caption: Organocatalyzed Aldol Reaction Cycle.

Protocol Outline: Direct Asymmetric Aldol Reaction

This is a generalized protocol based on known methods for direct asymmetric aldol reactions.[1][5]

Materials:

-

1-(4-(Difluoromethyl)phenyl)ethanone

-

Aldehyde

-

Chiral organocatalyst (e.g., L-proline or a derivative)

-

Anhydrous solvent (e.g., DMSO, DMF, or CH₃CN)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a reaction vial, dissolve 1-(4-(difluoromethyl)phenyl)ethanone and the aldehyde in the anhydrous solvent.

-

Catalyst Addition: Add the chiral organocatalyst (typically 10-30 mol%) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0°C) for the required time (can range from hours to days).

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purification and Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio and enantiomeric excess of the product by NMR and chiral HPLC, respectively.

III. Other Potential Catalytic Transformations

The unique electronic properties of the difluoromethyl group and the presence of the aromatic ring open up possibilities for other catalytic transformations.

-

Cross-Coupling Reactions: The aromatic ring can be a substrate for various palladium-catalyzed cross-coupling reactions to introduce further complexity.

-

C-H Functionalization: The C-H bonds on the aromatic ring could potentially be functionalized through transition-metal catalysis.

-

Reactions involving the Difluoromethyl Group: While challenging, the C-H bond of the difluoromethyl group can be activated under specific conditions for further functionalization.

Conclusion

1-(4-(Difluoromethyl)phenyl)ethanone is a versatile building block with significant potential in catalytic synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the catalytic applications of this valuable compound and its derivatives. The ability to stereoselectively modify the ketone functionality and utilize the enolate in C-C bond-forming reactions opens up numerous avenues for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science.

References

-

Zhang, J., et al. (2020). Asymmetric Hydrogenation of Ketones and Enones with Chiral Lewis Base Derived Frustrated Lewis Pairs. Angewandte Chemie International Edition, 59(11), 4435-4439. [Link]

-

Chen, G., et al. (2019). Asymmetric hydrogenation of 1,4-diketones: facile synthesis of enantiopure 1,4-diarylbutane-1,4-diols. Chemical Communications, 55(74), 11131-11134. [Link]

-

Li, W., et al. (2018). Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins. Angewandte Chemie International Edition, 57(49), 16237-16241. [Link]

-

Ruan, J., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]

-

Sperandio, O., et al. (2024). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. International Journal of Molecular Sciences, 25(11), 5924. [Link]

-

Ke, J., et al. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry, 20, 2799-2805. [Link]

-

Wikipedia contributors. (2024, January 28). Aldol reaction. In Wikipedia, The Free Encyclopedia. Retrieved 12:05, February 1, 2026, from [Link]

-

Morris, D. J., et al. (2015). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Tetrahedron, 71(35), 5944-5955. [Link]

-

Ríos-Lombardía, N., et al. (2018). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules, 23(10), 2643. [Link]

-

Notz, W., et al. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews, 107(12), 5239-5383. [Link]

-

Chanysheva, A. R., et al. (2017). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Russian Journal of General Chemistry, 87(8), 1845-1849. [Link]

-

Organic Chemistry Portal. (2005). Catalytic C-C Bond-Forming Reactions. [Link]

-

Ke, J., et al. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry, 20, 2799-2805. [Link]

-

Kylmälä, H., et al. (2013). Enantioselective Aldol Reactions of Aliphatic Aldehydes with Singh's Catalyst. International Journal of Organic Chemistry, 3(3), 162-166. [Link]

Sources

- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Hydrogenation of Ketones and Enones with Chiral Lewis Base Derived Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(4-(Difluoromethyl)phenyl)ethanone Derivatives

Executive Summary & Strategic Importance

The 1-(4-(Difluoromethyl)phenyl)ethanone scaffold represents a high-value pharmacophore in modern medicinal chemistry. It combines the metabolic stability and hydrogen-bond donor capability of the difluoromethyl group (

However, functionalizing this scaffold via Suzuki-Miyaura coupling presents specific chemoselective challenges. The acidity of the

This guide provides a validated, self-consistent methodology for coupling halogenated derivatives of this scaffold. We prioritize ligand-controlled catalysis to enable mild conditions, preserving the integrity of the fluorinated motif.

Chemical Challenges & Mechanistic Logic

The "Dual-Acid" Problem

Standard Suzuki protocols often employ strong alkoxide bases (e.g.,

-

Aldol Condensation: The acetyl group is prone to enolization and self-condensation.

-

Difluoromethyl Degradation: While robust, the benzylic proton of the

group can undergo deprotonation followed by fluoride elimination (difluorocarbene formation) if the base is sufficiently strong and the temperature is unregulated.

Solution: We utilize inorganic carbonates (

Electronic Activation

The 1-(4-(Difluoromethyl)phenyl)ethanone core is electron-deficient due to the combined inductive effects of the ketone and the

-

Advantage: Oxidative addition of Pd(0) into the C-X bond (where X = Br, Cl) is facile.

-

Risk: The resulting Pd(II) intermediate is electrophilic and susceptible to homocoupling if transmetallation is slow.

-

Ligand Choice: We employ Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) . These electron-rich, bulky ligands stabilize the Pd(0) species and accelerate reductive elimination, preventing catalyst decomposition.

Decision Tree & Workflow Visualization

The following diagram outlines the logical flow for selecting the correct protocol based on your specific substrate derivative (Chloride vs. Bromide/Iodide).

Figure 1: Decision matrix for catalyst selection based on the halogen leaving group. Protocol A is sufficient for most bromides; Protocol B is required for chlorides or sterically hindered partners.

Experimental Protocols

Protocol A: The "Gold Standard" (For Bromides/Iodides)

Recommended for: 3-bromo- or 4'-bromo- derivatives of the title compound.

Reagents:

-

Substrate: Halogenated 1-(4-(difluoromethyl)phenyl)ethanone (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 - 3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the substrate, boronic acid,

, and Pd catalyst. -

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and deactivates the catalyst.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Note: Do not exceed 100°C to minimize thermal degradation of the

group.

-

-

Monitoring: Check TLC. If conversion is <50% after 4 hours, add 1 mol% additional catalyst.

Protocol B: High-Performance System (For Chlorides/Steric Bulk)

Recommended for: Chlorinated derivatives or ortho-substituted coupling partners.

Reagents:

-

Catalyst Source:

(2 mol%) -

Ligand: XPhos (4-6 mol%) or SPhos (for extreme steric hindrance)

-

Base:

(anhydrous, finely ground) (2.0 equiv) -

Solvent: Toluene / Water (10:1 ratio) or n-Butanol (for solubility issues)

Step-by-Step Procedure:

-

Pre-complexation: In the reaction vessel, mix

and XPhos in the solvent. Stir at room temperature for 10 minutes under Argon until the solution turns from dark purple/black to a clear orange/brown (indicating active -

Addition: Add the substrate, boronic acid, and base.[1]

-

Reaction: Heat to 100°C . The biphasic Toluene/Water system protects the base from rapid neutralization while allowing phase-transfer catalysis.

-

Completion: Reaction is typically faster (2–6 hours) due to the high activity of the Buchwald ligand.

Data Analysis & Validation

Quantitative Comparison of Conditions

| Parameter | Protocol A (Pd-dppf) | Protocol B (XPhos) |

| Substrate Scope | Aryl Bromides, Iodides | Aryl Chlorides, Hindered Bromides |

| Temperature | 80°C | 100°C |

| Base Sensitivity | Low ( | Medium ( |

| Cost | Low | High (Ligand cost) |

| Avg. Yield | 75 - 88% | 85 - 95% |

Quality Control: NMR

The

-

Target Signal: Doublet (

) around -110 to -116 ppm. -

Warning Signal: If you see a singlet near -60 ppm, this indicates defluorination/oxidation to a

analog (rare) or carboxylic acid degradation. -

Warning Signal: Loss of signal implies complete degradation or polymerization.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the specific stabilization provided by the ligand system for this electron-deficient substrate.

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that for electron-deficient acetophenones, Transmetallation is often the bottleneck, requiring an optimized base/solvent system.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or inactive Boronic Acid. | Switch to Protocol B (XPhos). Ensure Boronic Acid is pure (check by NMR). |

| Homocoupling (Ar-Ar) | Oxygen leak or slow Transmetallation. | Degas solvents more rigorously. Increase Boronic Acid equivalents to 1.5. |

| Unknown Impurities by TLC | Aldol condensation of ketone. | Lower temperature to 60°C. Switch base to |

| Loss of F-NMR Signal | Base-mediated degradation of | STOP. Do not use alkoxide bases. Ensure reaction temp < 100°C. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

Hu, J., Zhang, W., & Ni, C. (2014). Synthesis and Reactivity of Difluoromethylated Arenes. Journal of the American Chemical Society (Review of Fluorine Chemistry).

-

BenchChem Application Note. (2025). Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.

Sources

use of 1-(4-(Difluoromethyl)phenyl)ethanone in agrochemical research

Application Note: Strategic Utilization of 1-(4-(Difluoromethyl)phenyl)ethanone in Next-Generation Agrochemical Design

-Containing Scaffolds[1]Executive Summary & Strategic Rationale

The incorporation of fluorine into agrochemical scaffolds is a cornerstone of modern crop protection discovery. While the trifluoromethyl (

1-(4-(Difluoromethyl)phenyl)ethanone (CAS: 179990-93-3) serves as a critical, high-value building block for introducing the para-difluoromethylphenyl motif.[1] Unlike its

This guide details the handling, strategic application, and synthetic derivatization of this compound to bypass common "metabolic soft spots" and optimize physicochemical profiles in fungicide and herbicide candidates.[1]

The "Fluorine Effect" in Rational Design

The decision to utilize 1-(4-(Difluoromethyl)phenyl)ethanone should be driven by specific Structure-Activity Relationship (SAR) goals.

Mechanistic Insight: The Lipophilic Hydrogen Bond Donor

The

-

Acidity: The proton in

is sufficiently acidic ( -

Metabolic Blockade: The C-F bond strength (~116 kcal/mol) renders the para-position resistant to cytochrome P450-mediated hydroxylation, a common clearance pathway for methyl-substituted aromatics.[1]

-

Conformational Lock: The dipole of the

group can influence the preferred conformation of the phenyl ring relative to the rest of the scaffold, potentially locking the molecule in a bioactive pose.[1]

Decision Logic: When to Use This Building Block

Figure 1: Decision matrix for selecting difluoromethyl-phenyl building blocks during lead optimization.

Technical Specifications & Handling

-

Compound Name: 1-(4-(Difluoromethyl)phenyl)ethanone[1][2][3][4][5]

-

Molecular Formula:

[3][4][5] -

Molecular Weight: 170.16 g/mol [5]

-

Physical State: Clear to faint lemon liquid (typically).[5]

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. The ketone is stable, but the benzylic

Experimental Protocols

Protocol A: Quality Control & Verification

Objective: Ensure the integrity of the

-

1H NMR (400 MHz, CDCl3): Look for the characteristic triplet of the

proton. -

19F NMR: Expect a doublet around -110 to -116 ppm (

).-

Troubleshooting: If the doublet appears as a singlet, check proton decoupling settings. If new peaks appear around -60 ppm, suspect oxidation to

or hydrolysis.[1]

-

Protocol B: Synthesis of Difluoromethyl-Phenyl Pyrazoles (SDHI Scaffold)

Context: Many Succinate Dehydrogenase Inhibitors (SDHIs) utilize a pyrazole-carboxamide core linked to a lipophilic phenyl group.[1] This protocol converts the acetyl group into a pyrazole moiety.[1]

Reagents:

-

1-(4-(Difluoromethyl)phenyl)ethanone (1.0 eq)[1]

-

Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)[1]

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (Solvent)

Step-by-Step Workflow:

-

Enaminone Formation:

-

Charge a reaction vessel with 1-(4-(Difluoromethyl)phenyl)ethanone dissolved in anhydrous DMF or Toluene.[1]

-

Add DMF-DMA dropwise at room temperature.[1]

-

Heat to 100°C for 4–6 hours . Monitor via TLC/LC-MS for the disappearance of the ketone and formation of the intermediate (E)-3-(dimethylamino)-1-(4-(difluoromethyl)phenyl)prop-2-en-1-one.[1]

-

Checkpoint: The intermediate is often a yellow solid/oil. It can be used directly without purification if purity >90%.

-

-

Cyclization:

-

Dissolve the crude enaminone in Ethanol (0.5 M concentration).

-

Cool to 0°C and add Hydrazine Hydrate dropwise.[1]

-

Allow to warm to RT and stir for 2 hours (or reflux for 1 hour if sluggish).

-

-

Workup:

-

Result: 3-(4-(Difluoromethyl)phenyl)-1H-pyrazole.[1] This intermediate can now be coupled with acid chlorides to form the final carboxamide fungicide.

Protocol C: Reductive Amination (Herbicide/Insecticide Linkers)

Context: Creating benzylic amine linkers common in HPPD inhibitors or neonicotinoid analogs.

Reagents:

-

1-(4-(Difluoromethyl)phenyl)ethanone (1.0 eq)[1]

-

Primary Amine (

) (1.1 eq)[1] -

Titanium(IV) isopropoxide (

) (2.0 eq) – Critical for forcing imine formation with electron-deficient ketones.[1] -

Sodium borohydride (

) (1.5 eq)

Step-by-Step Workflow:

-

Imine Formation:

-

In a dry flask under Argon, mix the ketone and the amine neat (no solvent) or in minimal THF.

-

Add

slowly. Caution: Exothermic. -

Stir at RT for 6–12 hours. The mixture will become viscous.

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol.

-

Cool to 0°C.

-

Add

portion-wise.[1] -

Stir for 2 hours at RT.

-

-

Quench (Critical Step):

-

Outcome: The resulting secondary amine retains the

group intact, providing a metabolically stable linker.

Comparative Data: vs. vs.

The following table highlights why a researcher would choose the difluoromethyl analog over others in an agrochemical context.

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Impact on Agrochemical |

| Lipophilicity ( | 0.56 | 0.88 | 0.65 | Balanced permeability; less "greasy" than |

| H-Bond Donor? | No | No | Yes (Weak) | Critical for binding pockets with Ser/Thr residues.[1] |

| Metabolic Stability | Low (Benzylic oxid.) | High | High | Blocks P450 degradation at the para-position. |

| Steric Bulk | Small | Large | Medium | Fits into tighter pockets where |

Data derived from Hansch parameters and bioisostere reviews [1, 2].

Synthetic Pathway Visualization

Figure 2: Divergent synthetic pathways from the acetophenone building block.[1]

References

-

Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry, 2024. Link

-

The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 2017.[6] Link

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021.[1] Link

-

PubChem Compound Summary: 1-(4-(Difluoromethyl)phenyl)ethanone. National Library of Medicine.[1] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Phenyl ethanone | Sigma-Aldrich [sigmaaldrich.com]

- 3. 179990-93-3 1-(4-(Difluoromethyl)phenyl)ethanone AKSci 9439AA [aksci.com]

- 4. 1-(4-(DIFLUOROMETHYL)PHENYL)ETHANONE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. 4'-(Difluoromethyl)acetophenone | CymitQuimica [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Chemoselective & Enantioselective Reduction of 1-(4-(Difluoromethyl)phenyl)ethanone

Executive Summary

This application note details the reduction of 1-(4-(difluoromethyl)phenyl)ethanone (CAS: 224356-88-1) to its corresponding secondary alcohol, 1-(4-(difluoromethyl)phenyl)ethanol . This transformation is a critical step in the synthesis of bio-active pharmaceutical ingredients (APIs) where the difluoromethyl (

We present two validated workflows:

-

Method A (Standard): Stoichiometric reduction using Sodium Borohydride (

) for racemic product generation. -

Method B (Asymmetric): Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) yielding the

- or

Chemical Context & Strategic Analysis

Substrate Properties

The substrate features an electron-withdrawing

-

Electronic Effect: The electron-withdrawing nature (

) increases the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone, generally accelerating reduction rates. -

Stability Concern: While the

bond is robust, the benzylic proton of the

Reaction Scheme

The reduction pathways are illustrated below:

Figure 1: General reaction scheme for the reduction of the ketone substrate.

Experimental Protocols

Method A: Standard Reduction (Racemic)

Objective: Rapid generation of racemic alcohol for analytical standards or non-chiral applications.

Materials:

-

Substrate: 1-(4-(Difluoromethyl)phenyl)ethanone (1.0 eq)

-

Reagent: Sodium Borohydride (

) (0.6 eq) -

Solvent: Methanol (anhydrous preferred)

-

Quench: Sat.

(aq)

Protocol:

-

Setup: Charge a round-bottom flask with the substrate (e.g.,

, -

Addition: Add

( -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: Check TLC (20% EtOAc/Hexane) or HPLC. The ketone spot (

) should disappear, replaced by the alcohol ( -

Workup:

-

Quench carefully with Sat.

( -

Concentrate in vacuo to remove MeOH.

-

Extract aqueous residue with EtOAc (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Yield: Expect

isolated yield. Product is typically a clear, colorless oil that may crystallize upon standing.

Method B: Asymmetric Transfer Hydrogenation (Enantioselective)

Objective: Synthesis of highly enantioenriched alcohol (e.g.,

Materials:

-

Substrate: 1-(4-(Difluoromethyl)phenyl)ethanone (1.0 eq)

-

Catalyst:

(0.5–1.0 mol%) -

Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotrope)[2]

-

Solvent: Dichloromethane (DCM) or neat in HCOOH/TEA.

Protocol:

-

Catalyst Prep (if not commercial): Combine

and -

Reaction Setup: In a vial, dissolve Substrate (

) in the HCOOH/TEA azeotrope ( -

Initiation: Add the Ru-catalyst (

, 0.5 mol%). Purge with Nitrogen. -

Incubation: Stir at

– -

Workup:

-

Dilute with water (

) and extract with DCM ( -

Wash organics with Sat.

to remove residual formic acid (Check pH is neutral/basic). -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (10-20% EtOAc/Hexane) is usually sufficient to remove catalyst residues.

Analytical & Quality Control

Data Summary Table

| Parameter | Method A (NaBH4) | Method B (Ru-ATH) |

| Reaction Time | 1–2 Hours | 12–24 Hours |

| Temperature | ||

| Yield | ||

| Enantiomeric Excess (ee) | ||

| Atom Economy | High | High (Reagent is HCOOH) |

Analytical Methods

-

-NMR: Crucial for verifying the integrity of the

-

Substrate: Doublet (

, -

Product: Doublet (

), generally shifts slightly upfield. -

Defluorination Check: Look for fluoride ion peak (

in aq.[3] media) or mono-fluoro impurities.

-

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/IPA (90:10 to 95:5).

-

Flow:

, UV @

-

Workflow Visualization

The following diagram outlines the decision logic and process flow for the asymmetric synthesis pathway.

Figure 2: Process flow for the reduction of 1-(4-(difluoromethyl)phenyl)ethanone.

Safety & Troubleshooting

Critical Safety Notes

-

Hydrogen Evolution:

reduction releases hydrogen gas.[4] Perform in a fume hood. -

Formic Acid: Corrosive and releases CO upon decomposition. Ensure proper venting during the ATH reaction.

-

Difluoromethyl Group: While generally stable, avoid contact with strong Lewis acids (e.g.,

at high temp) or superbases , which can trigger defluorination.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method B) | Catalyst poisoning or old HCOOH/TEA. | Degas solvents thoroughly. Use fresh HCOOH/TEA azeotrope. |

| Low ee (Method B) | Temperature too high. | Maintain reaction temperature strictly at |

| Defluorination (New peaks in | Reaction medium too basic or harsh workup. | Ensure |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102.

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[2] Journal of the American Chemical Society, 118(10), 2521–2522.

-

Prakash, G. K. S., & Hu, J. (2005). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 51(12), 2954–2967. (Discusses stability of difluoromethyl groups).

-

PubChem Compound Summary. (n.d.). 1-(4-(Difluoromethyl)phenyl)ethanone. National Center for Biotechnology Information.

Sources

- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. rsc.org [rsc.org]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Utilization of 1-(4-(Difluoromethyl)phenyl)ethanone in Advanced Materials Design

Executive Summary

This application note details the technical utility of 1-(4-(Difluoromethyl)phenyl)ethanone (CAS: 179990-93-3) as a high-value intermediate in the synthesis of functional soft matter. While trifluoromethyl (-CF₃) groups are ubiquitous in materials science for lowering surface energy and increasing thermal stability, the difluoromethyl (-CF₂H) group offers a distinct, often underutilized advantage: it acts as a lipophilic hydrogen bond donor .

This guide provides a validated protocol for incorporating this moiety into liquid crystalline (LC) mesogens and supramolecular polymers, leveraging the -CF₂H group to tune dielectric anisotropy and phase transition temperatures without the steric bulk associated with perfluorinated chains.

Technical Rationale: The "Difluoromethyl Effect" in Materials

In materials design, the substitution of hydrogen with fluorine alters molecular packing and electronic properties. 1-(4-(Difluoromethyl)phenyl)ethanone serves as a precise tool to introduce the -CF₂H motif.

Comparative Properties

| Property | -CH₃ (Methyl) | -CF₃ (Trifluoromethyl) | -CF₂H (Difluoromethyl) | Impact on Material |

| Steric Bulk (Van der Waals Vol.) | ~23 ų | ~42 ų | ~32 ų | Moderate bulk allowing tighter packing than -CF₃. |

| H-Bond Acidity (α) | ~0.0 | 0.0 | ~0.15 | Acts as a weak H-bond donor (C-H···O/N interactions). |

| Lipophilicity (LogP) | Moderate | High | High | Maintains solubility in organic matrices while resisting water. |

| Dipole Moment | Low | High | High | Increases dielectric anisotropy ( |

Mechanism of Action

The unique acidity of the proton in the -CF₂H group allows it to participate in weak hydrogen bonding (C-H···X). In liquid crystals, this interaction can stabilize specific mesophases (e.g., Smectic C) by locking molecular orientation, a property not achievable with the chemically inert -CF₃ group.

Application Workflow: Synthesis of Fluorinated Mesogens

The primary application of 1-(4-(Difluoromethyl)phenyl)ethanone is as a precursor for calamitic liquid crystals (rod-like molecules). The acetyl group undergoes condensation reactions to extend the pi-conjugated core.

Logical Pathway

The following diagram illustrates the conversion of the building block into a functional mesogen via Claisen-Schmidt condensation.

Figure 1: Synthetic workflow for converting the acetophenone derivative into a liquid crystalline material.

Experimental Protocol: Synthesis of 4'-(Difluoromethyl)-4-octyloxychalcone

Objective: To synthesize a rod-like fluorinated mesogen using 1-(4-(Difluoromethyl)phenyl)ethanone. Scale: 10 mmol basis.

Reagents & Equipment[1][2]

-

Precursor: 1-(4-(Difluoromethyl)phenyl)ethanone (1.70 g, 10 mmol).

-

Aldehyde: 4-Octyloxybenzaldehyde (2.34 g, 10 mmol).

-

Solvent: Ethanol (Absolute, 50 mL).

-

Catalyst: Potassium Hydroxide (KOH) (40% aq. solution, 2 mL).

-

Equipment: 100 mL Round Bottom Flask, Magnetic Stirrer, Ice bath, Vacuum Filtration setup.

Step-by-Step Methodology

-

Preparation of Solution:

-

In a 100 mL round bottom flask, dissolve 1.70 g of 1-(4-(Difluoromethyl)phenyl)ethanone and 2.34 g of 4-octyloxybenzaldehyde in 40 mL of ethanol.

-

Note: Ensure the precursor is fully dissolved. The -CF₂H group is stable under these mild basic conditions, but prolonged heating with strong nucleophiles should be avoided to prevent defluorination.

-

-

Catalysis Initiation:

-

Cool the mixture to ~10°C using an ice/water bath.

-

Dropwise add 2 mL of 40% KOH solution while stirring vigorously.

-

Observation: The solution should turn yellow/orange, indicating the formation of the enolate and subsequent condensation.

-

-

Reaction Phase:

-

Allow the reaction to warm to room temperature (25°C).

-

Stir for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The product typically appears as a fluorescent spot under UV (254/365 nm).

-

-

Work-up and Purification:

-

Cool the flask to 0°C to maximize precipitation.

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid with cold ethanol (2 x 10 mL) followed by cold water (3 x 20 mL) to remove residual base.

-

Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/chloroform mixture to yield needle-like crystals.

-

-

Validation (QC):

-

Dry the product in a vacuum oven at 40°C for 6 hours.

-

Quality Control & Characterization

To ensure the integrity of the -CF₂H group (which can be sensitive to hydrolysis under extreme conditions), specific spectral signatures must be verified.

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (CDCl₃) | Triplet of triplets at ~6.6 ppm ( | Confirms -CF₂H group is intact. |

| ¹⁹F NMR | Doublet at ~-110 ppm . | Confirms absence of defluorination byproducts. |

| DSC | Distinct endothermic peaks (Crystal | Determines Liquid Crystalline range.[1] |

Advanced Application: Supramolecular Polymer Networks

Beyond simple mesogens, the 1-(4-(Difluoromethyl)phenyl)ethanone motif is increasingly used in crystal engineering. The -CF₂H proton is sufficiently acidic to act as a hydrogen bond donor to Lewis bases (e.g., pyridines, phosphine oxides).

Mechanistic Diagram: H-Bonding Network

The following diagram depicts the supramolecular assembly logic utilized in self-healing materials or tunable dielectrics.

Figure 2: Supramolecular interaction utilizing the H-bond donor capability of the difluoromethyl group.

Formulation Protocol (Concept)

-

Synthesize Co-crystals: Mix the difluoromethyl-functionalized derivative with a stoichiometric amount of a dipyridyl linker in a non-polar solvent (e.g., Toluene).

-

Slow Evaporation: Allow solvent to evaporate slowly over 48 hours.

-

Result: The resulting crystalline material often exhibits higher melting points and different mechanical properties than the individual components due to the C-H(

)···N network.

Safety & Handling

-

Hazards: 1-(4-(Difluoromethyl)phenyl)ethanone is an organic ketone. Standard precautions (gloves, goggles, fume hood) apply.

-

Stability: The -CF₂H group is generally stable but can undergo hydrolysis to an aldehyde under strongly basic conditions at high temperatures (

C). The protocol above uses mild conditions to prevent this. -

Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation of the methyl ketone over long periods.

References

-

Difluoromethyl Group Properties: Erickson, J. A., et al. (2021). "The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisostere for the Hydroxyl Group."[2] Journal of Medicinal Chemistry. (Contextual reference for H-bond acidity).

-

Liquid Crystal Synthesis: Kirsch, P. (2000).[3] "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition. [Link]

-

General Fluorine Chemistry: Hu, J., et al. (2015). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Nature Communications.[4] (Demonstrates stability/utility of CF2H reagents).

Sources

- 1. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Enzymatic Reduction of 1-(4-(Difluoromethyl)phenyl)ethanone

Introduction: The Strategic Importance of Chiral 1-(4-(Difluoromethyl)phenyl)ethanol

The asymmetric enzymatic reduction of the prochiral ketone, 1-(4-(difluoromethyl)phenyl)ethanone, to its corresponding chiral alcohol, (R)- or (S)-1-(4-(difluoromethyl)phenyl)ethanol, represents a pivotal transformation in contemporary medicinal chemistry and drug development. This reaction provides a highly efficient and stereoselective route to a key chiral building block. The incorporation of the difluoromethyl (CF2H) group is a widely employed strategy in drug design to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates.

The enantiomerically pure alcohol is a crucial intermediate in the synthesis of a range of pharmacologically active molecules, most notably inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, and its inhibition has emerged as a promising therapeutic strategy for various diseases, including metabolic disorders and oncology. The stereochemistry of the alcohol is paramount, as the biological activity of the final drug molecule is often dependent on a specific enantiomer.

Biocatalysis, through the use of isolated ketoreductases (KREDs) or whole-cell systems, offers a green and highly selective alternative to traditional chemical reduction methods, which often require harsh reagents and complex purification steps. This guide provides detailed application notes and protocols for both whole-cell and isolated enzyme-catalyzed reductions of 1-(4-(difluoromethyl)phenyl)ethanone, as well as the analytical methods required for monitoring these transformations.

Scientific Principles: Understanding the Enzymatic Reduction

The enzymatic reduction of a ketone to a chiral alcohol is a well-established biocatalytic process. This transformation is catalyzed by a class of enzymes known as oxidoreductases, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes utilize a hydride transfer from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the ketone.

The high enantioselectivity of these enzymes arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site. This chiral environment preferentially binds the substrate in a specific orientation, leading to the formation of one enantiomer of the alcohol product over the other. The choice of enzyme is therefore critical in determining whether the (R)- or (S)-alcohol is produced.

A crucial aspect of these reactions is the regeneration of the expensive nicotinamide cofactor. In whole-cell systems, cofactor regeneration is an inherent part of the cell's metabolism. For reactions with isolated enzymes, an in situ cofactor regeneration system is typically employed. This can be achieved by using a sacrificial co-substrate, such as isopropanol, or by coupling the primary reaction with a secondary enzyme-catalyzed reaction, for example, the oxidation of glucose by glucose dehydrogenase (GDH), which regenerates NADPH from NADP+.[1][2][3]

Protocol 1: Whole-Cell Bioreduction using Recombinant E. coli

This protocol details the asymmetric reduction of 1-(4-(difluoromethyl)phenyl)ethanone using recombinant Escherichia coli cells overexpressing a ketoreductase. Whole-cell biocatalysis is often advantageous due to the elimination of the need for enzyme purification and external cofactor addition.[4][5][6]

Workflow for Whole-Cell Bioreduction

Caption: Workflow for whole-cell bioreduction of 1-(4-(difluoromethyl)phenyl)ethanone.

Materials

-

Recombinant E. coli strain (e.g., BL21(DE3)) harboring a plasmid for the expression of a suitable ketoreductase.

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotic for plasmid maintenance.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

1-(4-(Difluoromethyl)phenyl)ethanone.

-

Potassium phosphate buffer (100 mM, pH 7.0).

-

Glucose.

-

Ethyl acetate.

-

Anhydrous magnesium sulfate or sodium sulfate.

Step-by-Step Protocol

-

Cell Culture and Induction:

-

Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

Use the overnight culture to inoculate 500 mL of fresh LB medium with the antibiotic in a 2 L baffled flask.

-

Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue incubation at a lower temperature (e.g., 20-25°C) for 16-20 hours to ensure proper protein folding.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with 100 mL of cold potassium phosphate buffer (100 mM, pH 7.0).

-

Centrifuge again under the same conditions and discard the supernatant. The resulting cell paste can be used immediately or stored at -80°C.

-

-

Bioreduction Reaction:

-

In a 50 mL flask, resuspend the wet cell paste in 20 mL of potassium phosphate buffer (100 mM, pH 7.0) to a final cell concentration of 50-100 g/L (wet cell weight).

-

Add glucose to a final concentration of 1-2% (w/v) to provide a source of reducing equivalents for cofactor regeneration.

-

Add 1-(4-(difluoromethyl)phenyl)ethanone to a final concentration of 10-50 mM. The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO (final concentration ≤ 1-2% v/v).

-

Incubate the reaction mixture at 30°C with shaking (200 rpm).

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

-